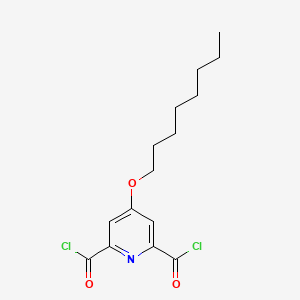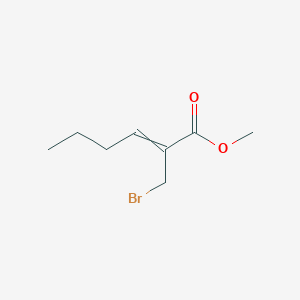
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butane backbone, which is further substituted with 2,4-dimethylphenyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol typically involves the reaction of 2,4-dimethylphenyl magnesium bromide with 4-phenylbutan-2-one, followed by the introduction of a peroxol group through oxidation. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the stability of the peroxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction is typically carried out in a controlled environment to prevent decomposition and ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxol bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include interactions with unsaturated compounds and the initiation of radical chain reactions.
相似化合物的比较
Similar Compounds
Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.
Cumene hydroperoxide: Used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: Commonly used in industrial applications for its stability and radical-generating capabilities.
Uniqueness
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its combination of aromatic and aliphatic groups provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
85981-82-4 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
1-(2-hydroperoxy-4-phenylbutan-2-yl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-14-9-10-17(15(2)13-14)18(3,20-19)12-11-16-7-5-4-6-8-16/h4-10,13,19H,11-12H2,1-3H3 |
InChI 键 |
JEGPGRUFBFIVEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)(CCC2=CC=CC=C2)OO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)






![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)

